3-methyl-2-benzofuran-1(3H)-one

Catalog No.
S1892274
CAS No.
3453-64-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-benzofuran-1(3H)-one

CAS Number

3453-64-3

Product Name

3-methyl-2-benzofuran-1(3H)-one

IUPAC Name

3-methyl-3H-2-benzofuran-1-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3

InChI Key

XJVDIMLQFRPIMP-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC1C2=CC=CC=C2C(=O)O1

3-Methyl-2-benzofuran-1(3H)-one, also known as 3-methylphthalide, is a substituted lactone belonging to the benzofuranone class. It functions as a versatile synthetic intermediate for accessing more complex molecules and as a character-imparting ingredient in fragrance and flavor applications. Its utility is defined by the specific reactivity and physicochemical properties conferred by the methyl group at the 3-position, which distinguishes it from the parent compound, phthalide, and other analogs.

Procuring the unsubstituted parent compound, phthalide, as a direct replacement for 3-methyl-2-benzofuran-1(3H)-one is unviable for most applications due to the critical role of the C3-methyl group. This substituent is not a passive modification; it fundamentally alters the molecule's reactivity, steric profile, and electronic properties. In chemical synthesis, it dictates the outcome of nucleophilic additions, leading to different product classes than those accessible from phthalide. In fragrance and flavor applications, this structural change results in a distinct olfactory profile that is not interchangeable with the parent compound or other analogs like propylidenephthalide.

Precursor for Tertiary Alcohols: Controlled Synthetic Outcome vs. Phthalide

The primary procurement driver for synthetic chemists is the differential reactivity between 3-methyl-2-benzofuran-1(3H)-one and its parent, phthalide. Reaction of the carbonyl group with organometallic reagents like Grignard reagents is fundamentally different. While phthalide yields a secondary alcohol upon reaction and workup, the presence of the 3-methyl group directs the same reaction to exclusively form a tertiary alcohol. This makes the title compound an essential precursor for specific molecular scaffolds that are inaccessible from phthalide.

Evidence DimensionProduct class from Grignard reaction
Target Compound DataTertiary Alcohol
Comparator Or BaselinePhthalide (CAS 87-41-2) yields a Secondary Alcohol.
Quantified DifferenceQualitatively different product class; non-interchangeable synthetic outcome.
ConditionsStandard Grignard reaction conditions (e.g., RMgX in ether solvent followed by aqueous workup).

This allows for the targeted synthesis of specific, sterically hindered tertiary alcohols and downstream products, a route unavailable when using the more common phthalide.

Enhanced Lipophilicity for Improved Processability in Non-Polar Solvents

The addition of a methyl group significantly increases the lipophilicity and hydrophobicity of the benzofuranone core compared to unsubstituted phthalide. This translates to improved solubility in common non-polar and weakly polar organic solvents used in synthesis and formulation, such as toluene, xylenes, and dichloromethane. Studies on analogous aromatic systems confirm that methylation consistently increases solubility in such solvents. This property can be critical for achieving homogeneity in reaction mixtures and simplifying downstream processing.

Evidence DimensionSolubility in Aromatic/Non-Polar Organic Solvents
Target Compound DataHigher
Comparator Or BaselinePhthalide (CAS 87-41-2) exhibits lower solubility.
Quantified DifferenceQualitative but predictable increase based on structure-property relationships.
ConditionsStandard laboratory temperature and pressure in solvents like toluene, benzene, or m-xylene.

Improved solubility in common industrial solvents can lead to higher reaction concentrations, better process control, and potentially simpler purification strategies, impacting overall process efficiency and cost.

Distinct Olfactory Profile for Specific Fragrance and Flavor Formulations

In fragrance and flavor applications, the choice of substituent at the C3 position creates a unique and non-interchangeable olfactory profile. 3-Methyl-2-benzofuran-1(3H)-one is described as having a mild, sweet character with notes of vanilla, caramel, and tonka bean. This contrasts sharply with the parent compound, phthalide, which has a coumarinic odor profile. It is also distinct from another common analog, 3-propylidenephthalide, known for its celery, spicy, and woody notes. These differences make each compound suitable for entirely different formulation goals.

Evidence DimensionOdor Profile Description
Target Compound DataMild, sweet, balsamic, vanilla, caramel
Comparator Or BaselinePhthalide (CAS 87-41-2): Coumarinic. 3-Propylidenephthalide (CAS 17369-59-4): Celery, spicy, woody.
Quantified DifferenceFundamentally different olfactory categories.
ConditionsSensory evaluation for fragrance and flavor applications.

For formulators, these compounds are functionally distinct ingredients; one cannot be substituted for another without completely altering the final character of the perfume or flavor.

Precursor for Synthesizing Specific Tertiary Alcohols and Derived Heterocycles

This compound is the correct choice when the synthetic route requires the formation of a tertiary alcohol via nucleophilic addition to a lactone, a transformation not possible using unsubstituted phthalide.

Formulation of Warm, Balsamic, and Sweet Fragrance Accords

Ideal for use as a modifier and fixative in fragrance compositions where creamy, nutty, or coumarin-like notes are desired, leveraging its distinct sweet and balsamic profile that differs from other phthalide derivatives.

Reaction Systems Requiring High Solubility in Aromatic or Chlorinated Solvents

Specified for processes where high solute concentration in solvents like toluene or dichloromethane is necessary to improve reaction kinetics or simplify workup, taking advantage of its enhanced lipophilicity over the parent phthalide.

XLogP3

1.4

Dates

Last modified: 08-16-2023

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